molecular formula C15H21NO3 B1375786 tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate CAS No. 1094217-59-0

tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B1375786
CAS No.: 1094217-59-0
M. Wt: 263.33 g/mol
InChI Key: OREMPYMNOPZBEM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3. It is known for its unique structure, which includes a tert-butyl group, a hydroxyphenyl group, and a pyrrolidine ring. This compound is often used in various chemical and biological research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with a hydroxyphenyl derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can lead to various reduced forms of the compound .

Scientific Research Applications

tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
  • tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-7-12(10-16)11-5-4-6-13(17)9-11/h4-6,9,12,17H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREMPYMNOPZBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857358
Record name tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094217-59-0
Record name tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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